molecular formula C13H8BrN3O B5660279 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5660279
M. Wt: 302.13 g/mol
InChI Key: RRQOJHAQLPRAMR-UHFFFAOYSA-N
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Description

2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazole derivatives are known for their wide range of applications, including their use in organic light-emitting diodes (OLEDs), as pharmaceuticals, and in material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves cyclization reactions, starting from various precursors such as hydrazides and carboxylic acids. One common method for synthesizing 1,3,4-oxadiazole derivatives includes the reaction of aromatic carboxylic acids with hydrazides in the presence of phosphorus oxychloride (POCl3) or other condensing agents (Ge et al., 2014).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine, often exhibits planarity or near-planarity. This structural characteristic is crucial for their application in electronic devices, as it allows for effective π-π stacking and charge transport. X-ray crystallography has been employed to determine the precise molecular geometry, showcasing intermolecular π-π interactions and hydrogen bonding which can influence the compound's physical properties and reactivity (Hou et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives is influenced by the electron-withdrawing or donating nature of substituents attached to the oxadiazole ring. These compounds can participate in various organic reactions, including nucleophilic substitution, depending on the nature of the substituents and the reaction conditions. The presence of a bromophenyl group, for instance, may facilitate further functionalization through palladium-catalyzed cross-coupling reactions.

Physical Properties Analysis

Oxadiazole derivatives typically exhibit solid-state properties conducive to their use in material science applications. Their thermal stability, melting points, and solubility in organic solvents are key parameters that influence their practical applications. These compounds often display fluorescence, making them suitable for use in optical and electronic applications due to their ability to emit light upon excitation (Ge et al., 2014).

properties

IUPAC Name

5-(2-bromophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQOJHAQLPRAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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